3-Pyridineacetonitrile-d4 CAS number and molecular weight
3-Pyridineacetonitrile-d4 CAS number and molecular weight
An In-depth Technical Guide to 3-Pyridineacetonitrile-d4: Properties, Applications, and Methodologies for Quantitative Bioanalysis
Abstract
This technical guide offers a comprehensive overview of 3-Pyridineacetonitrile-d4, a deuterated isotopologue of 3-Pyridineacetonitrile. Designed for researchers, analytical chemists, and professionals in drug development, this document details the molecule's core physicochemical properties, its critical role as an internal standard in isotope dilution mass spectrometry (IDMS), and its applications in pharmacokinetic and metabolic studies. We will explore the fundamental principles that make deuterated standards the gold standard for quantitative bioanalysis, provide a detailed experimental workflow for its use in LC-MS/MS assays, and discuss best practices for its handling and storage.
Core Properties and Identification
3-Pyridineacetonitrile-d4 is the stable isotope-labeled counterpart of 3-Pyridineacetonitrile. The replacement of four hydrogen atoms with deuterium results in a mass shift that allows it to be distinguished from the native compound by a mass spectrometer, while retaining nearly identical chemical and physical properties.
| Property | Value | Source(s) |
| Chemical Name | 3-Pyridineacetonitrile-d4 | [1] |
| Synonyms | 3-Cyanomethylpyridine-d4; 3-Pyridylacetonitrile-d4 | [1] |
| Molecular Formula | C₇H₂D₄N₂ | [1] |
| Molecular Weight | 122.16 g/mol | [1] |
| CAS Number | Not Assigned | [1] |
| Parent Compound | 3-Pyridineacetonitrile | [2][3] |
| Parent CAS Number | 6443-85-2 | [2][4][5] |
| Parent Mol. Weight | 118.14 g/mol | [2][4][5][6] |
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) is susceptible to several sources of variability that can compromise accuracy and reproducibility.[7] These include matrix effects, where components in biological samples suppress or enhance analyte ionization, and inconsistencies during sample preparation.[7][8]
A deuterated internal standard (IS) is the most effective tool to overcome these challenges.[9][10] Because a stable isotope-labeled standard is chemically and physically almost identical to the analyte, it co-elutes during chromatography and experiences the same extraction inefficiencies, matrix effects, and instrumental drift.[10][11] The fundamental principle is that any experimental variation will affect the analyte and the deuterated standard to the same degree.[7] Therefore, the ratio of the analyte's mass spectrometry signal to the internal standard's signal remains constant and is directly proportional to the analyte's concentration. This relationship is the cornerstone of accurate bioanalysis.[7]
The logical workflow of isotope dilution mass spectrometry.
Applications in Drug Development and Research
The pyridine ring is a fundamental scaffold in medicinal chemistry, found in numerous approved drugs and therapeutic candidates.[12] Likewise, the nitrile group is a valuable pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[13]
3-Pyridineacetonitrile-d4 serves as the labeled analogue for 3-Pyridineacetonitrile, a reactant used in the synthesis of 1,7-naphthyridine derivatives which have been investigated as phosphodiesterase-4 (PDE4) inhibitors.[1] PDE4 inhibitors are a class of drugs explored for treating inflammatory conditions. Therefore, 3-Pyridineacetonitrile-d4 is an essential tool for:
-
Pharmacokinetic (PK) Studies: Accurately quantifying the absorption, distribution, metabolism, and excretion (ADME) of a parent drug derived from the 3-pyridineacetonitrile scaffold.
-
Metabolite Identification and Quantification: Tracking the formation and clearance of metabolites in complex biological matrices like plasma, urine, or tissue homogenates.
-
Therapeutic Drug Monitoring (TDM): Ensuring that drug concentrations in patients remain within the therapeutic window, a process that demands high precision.[9]
Generalized Bioanalytical Workflow using 3-Pyridineacetonitrile-d4
This section provides a detailed, step-by-step methodology for a typical quantitative analysis of a target analyte (a drug candidate structurally related to 3-pyridineacetonitrile) in human plasma using 3-Pyridineacetonitrile-d4 as an internal standard.
4.1. Materials and Reagents
-
Analyte: Certified reference material of the target compound.
-
Internal Standard: 3-Pyridineacetonitrile-d4.
-
Biological Matrix: Blank human plasma, calibrators, and quality control (QC) samples.
-
Reagents: HPLC-grade acetonitrile, methanol, water, and formic acid. Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
4.2. Protocol Steps
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Prepare a 1 mg/mL stock solution of 3-Pyridineacetonitrile-d4 (IS) in methanol.
-
From these, prepare a series of working solutions for calibration standards and a separate working solution for the IS.
-
-
Sample Spiking and Preparation:
-
To a 50 µL aliquot of plasma (blank, calibrator, QC, or unknown sample) in a microcentrifuge tube, add 10 µL of the IS working solution. Vortex briefly.
-
Add 200 µL of ice-cold protein precipitation solvent (acetonitrile).
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a clean HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation from matrix components and co-elution of the analyte and IS.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both the analyte and 3-Pyridineacetonitrile-d4 must be optimized beforehand.
-
-
Data Processing:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
A typical bioanalytical workflow using a deuterated internal standard.
Storage and Stability
Proper handling and storage are crucial to maintain the integrity of 3-Pyridineacetonitrile-d4.
-
Storage: The compound should be stored in a refrigerator at 2-8°C.[1]
-
Shipping: It is typically shipped under ambient conditions.[1]
-
Stability: As a solid or in a non-aqueous solution, the compound is generally stable. The stability of pyridine derivatives in oral capsule formulations has been shown to be robust for extended periods under refrigerated and room temperature conditions.[14] However, users should always refer to the supplier's certificate of analysis for specific stability data and expiration dates.
Conclusion
3-Pyridineacetonitrile-d4 is an indispensable analytical tool for researchers and developers working with compounds containing the 3-pyridineacetonitrile moiety. Its use as an internal standard in isotope dilution mass spectrometry provides the necessary control for experimental variability, ensuring the generation of highly accurate, precise, and reliable quantitative data. This guide has outlined its core properties, the scientific principles underpinning its application, and a practical workflow, providing a solid foundation for its successful implementation in demanding bioanalytical assays.
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